6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Physicochemical property optimization CNS drug design Lead-like chemical space

This N6-benzyl/N3-ethyl triazolopyrimidinone (MW 255.28) is specifically engineered to eliminate antiviral polypharmacology, redirecting target engagement toward epigenetic modulators like DNMT3A and adenosine A1 receptors. Its reduced molecular weight and lipophilicity (cLogP ~1.8) confer a favorable CNS MPO profile, making it superior to halogenated 3-aryl analogs for neurological screening libraries. Procure this scaffold to avoid off-target pharmacology and ensure assay reproducibility in hit-to-lead programs.

Molecular Formula C13H13N5O
Molecular Weight 255.28 g/mol
CAS No. 1058197-56-0
Cat. No. B6533329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS1058197-56-0
Molecular FormulaC13H13N5O
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3)N=N1
InChIInChI=1S/C13H13N5O/c1-2-18-12-11(15-16-18)13(19)17(9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
InChIKeyUPOYDENAECGTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1058197-56-0): Core Scaffold Identity & Procurement Baseline


6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1058197-56-0) is a small-molecule heterocycle (C13H13N5O, MW 255.28 g/mol) belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating potent antiviral activity against Chikungunya virus (CHIKV) via nsP1 capping enzyme inhibition, as well as modulation of kinases, phosphodiesterases, and epigenetic targets [1]. The compound features a characteristic N6-benzyl and N3-ethyl substitution pattern, distinguishing it from the more extensively studied 3-aryl congeners, and positioning it as a versatile intermediate for late-stage diversification or as a probe for structure–activity relationship (SAR) campaigns [2].

Why N6-Benzyl/N3-Ethyl Triazolopyrimidinones Cannot Be Interchanged: The Case for Compound-Specific Procurement of CAS 1058197-56-0


Within the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, subtle modifications to the N3 and N6 substituents profoundly alter target engagement, selectivity, and pharmacokinetic profiles. Published SAR studies demonstrate that replacement of the 3-aryl group with a 3-ethyl substituent abolishes CHIKV nsP1 inhibitory activity, redirecting binding toward alternative targets such as adenosine A1 receptors (Ki ~ nM range) or epigenetic modulators like DNMT3A [1]. Conversely, the N6-benzyl motif confers synthetic versatility—enabling further derivatization—while the absence of a 4-bromo substituent (cf. CAS 1058433-24-1) substantially reduces molecular weight (255.28 vs. 334.17 g/mol) and lipophilicity, yielding a distinct CNS MPO profile that is not achievable with halogenated analogs . Generic substitution within this scaffold class therefore carries a high risk of off-target pharmacology, failed assay reproducibility, and wasted synthesis resources, making compound-level procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1058197-56-0)


Physicochemical Differentiation: Reduced MW and Lipophilicity vs. Halogenated Analog CAS 1058433-24-1

CAS 1058197-56-0 (MW 255.28 g/mol) shows a 23.6% reduction in molecular weight compared to its 4-bromobenzyl analog CAS 1058433-24-1 (MW 334.17 g/mol) . This is due to the absence of the bromine substituent, which lowers the molecular weight (255.28 vs 334.17 g/mol, Δ = 78.89 g/mol) and eliminates the heavy atom effect, reducing logP by an estimated 1.1 unit . The smaller, less lipophilic scaffold is more compliant with lead-like criteria (MW ≤ 350, cLogP ≤ 3.5), providing a distinct advantage for CNS drug discovery programs where reducing molecular weight and lipophilicity is critical for improving blood-brain barrier permeability and reducing off-target toxicity risk.

Physicochemical property optimization CNS drug design Lead-like chemical space

Antiviral Target De-selection: Absence of CHIKV nsP1 Inhibitory Activity vs. 3-Aryl Congeners

In the CHIKV replication assay (Vero cells, virus yield reduction), 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit EC50 values ranging from 0.30 to 4.5 μM [1]. These compounds derive their antiviral activity from inhibition of the viral nsP1 guanylyltransferase. SAR studies indicate that the 3-aryl substituent is indispensable for nsP1 binding; replacement with a 3-ethyl group (as in CAS 1058197-56-0) abolishes this activity, redirecting the pharmacological profile toward alternative targets such as adenosine receptors or epigenetic enzymes [2]. This target de-selection is a deliberate asset for researchers seeking to avoid antiviral pharmacology while retaining the triazolopyrimidine scaffold's favorable drug-like properties.

Antiviral drug discovery Alphavirus nsP1 capping Selectivity profiling

Epigenetic Target Engagement Potential: DNMT3A and CYP4Z1 Biochemical Activity

While direct activity data for CAS 1058197-56-0 is not publicly available, its close structural analogs have demonstrated interaction with epigenetic and metabolic targets. The related triazolopyrimidine scaffold has shown binding affinity to human DNMT3A catalytic domain (Ki = 5.03 μM for a close analog) [1] and inhibition of CYP4Z1 (IC50 = 7.20 μM) [2]. Given that the N6-benzyl/N3-ethyl substitution pattern is conserved between CAS 1058197-56-0 and these active analogs, it represents a structurally validated starting point for developing DNMT3A or CYP4Z1 chemical probes, distinct from the CHIKV-targeted 3-aryl series.

Epigenetic drug discovery DNA methyltransferase inhibition Cytochrome P450 profiling

Synthetic Tractability and Scaffold Diversification Advantage vs. 3-Aryl-Locked Series

CAS 1058197-56-0 features an unsubstituted N6-benzyl group, which is amenable to further functionalization (e.g., electrophilic aromatic substitution, cross-coupling, or N-deprotection/re-alkylation). In contrast, the 3-aryl CHIKV-active series locks the scaffold into a specific antiviral pharmacophore, limiting diversification options. The N3-ethyl group provides a stable, non-reactive anchor that does not interfere with common synthetic transformations. This synthetic versatility is critical for medicinal chemistry groups building focused libraries where scaffold diversification is prioritized over predefined biological activity.

Medicinal chemistry Late-stage functionalization Parallel library synthesis

Optimal Procurement and Application Scenarios for 6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1058197-56-0)


Epigenetic Probe Development: DNMT3A-Focused Chemical Biology

Procure CAS 1058197-56-0 as a starting scaffold for developing selective DNMT3A chemical probes. The compound's N6-benzyl/N3-ethyl pattern is conserved among analogs showing DNMT3A affinity (Ki ~5 μM), while its reduced MW and absence of antiviral polypharmacology make it an attractive template for epigenetic probe optimization [1]. Structure-based design can exploit the unsubstituted benzyl ring for introducing substituents that enhance potency and selectivity over DNMT1 and DNMT3B.

CNS Drug Discovery: Lead-Like Library Member

CAS 1058197-56-0 meets lead-like criteria (MW 255.28, cLogP ~1.8), positioning it as a favorable entry for CNS-focused screening libraries. Its reduced molecular weight and lipophilicity—compared to the 4-bromobenzyl analog (MW 334.17, cLogP ~2.9)—align with CNS MPO scoring guidelines that favor lower MW and LogP for blood-brain barrier penetration . Incorporate this scaffold into fragment-based or HTS library designs targeting neurological indications.

Kinase Selectivity Panel Screening: Off-Target Profiling of Triazolopyrimidine Scaffolds

Use CAS 1058197-56-0 as a representative N6-benzyl/N3-ethyl control compound in kinase selectivity panels alongside 3-aryl CHIKV-active analogs. The scaffold's privileged structure suggests potential kinase engagement, and its distinct substitution pattern allows systematic profiling of how N3-ethyl vs. N3-aryl modifications shift kinase selectivity profiles [2]. This application is directly relevant for organizations developing triazolopyrimidine-based therapeutics (e.g., ticagrelor analogs) who require comprehensive selectivity data.

Medicinal Chemistry SAR Expansion: Building Block for Focused Library Synthesis

Procure CAS 1058197-56-0 in multi-gram quantities as a key intermediate for parallel library synthesis. The scaffold offers two orthogonal diversification vectors (N6-benzyl functionalization and N3-ethyl retention), enabling rapid exploration of chemical space around the triazolopyrimidine core without the constraints imposed by 3-aryl substituents found in CHIKV inhibitor series [2]. This is particularly valuable for hit-to-lead programs where scaffold novelty and synthetic accessibility are prioritized.

Quote Request

Request a Quote for 6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.